molecular formula C19H16N2 B14432715 3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole CAS No. 76145-60-3

3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole

Cat. No.: B14432715
CAS No.: 76145-60-3
M. Wt: 272.3 g/mol
InChI Key: RCOJYZKGRSQLQZ-UHFFFAOYSA-N
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Description

3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with 4-methylbenzaldehyde in the presence of an acid catalyst, followed by cyclization to form the imidazole ring. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazole: Similar structure but lacks the naphtho[1,2-D] core.

    4-Methylimidazole: Similar substituent but different core structure.

    Naphtho[1,2-D]imidazole: Lacks the methyl and methylphenyl substituents.

Uniqueness

3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and methylphenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

76145-60-3

Molecular Formula

C19H16N2

Molecular Weight

272.3 g/mol

IUPAC Name

3-methyl-2-(4-methylphenyl)benzo[e]benzimidazole

InChI

InChI=1S/C19H16N2/c1-13-7-9-15(10-8-13)19-20-18-16-6-4-3-5-14(16)11-12-17(18)21(19)2/h3-12H,1-2H3

InChI Key

RCOJYZKGRSQLQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2C)C=CC4=CC=CC=C43

Origin of Product

United States

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